molecular formula C18H19FN6O3S B2996767 3-(4-((3-fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine CAS No. 1351594-68-7

3-(4-((3-fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine

Cat. No.: B2996767
CAS No.: 1351594-68-7
M. Wt: 418.45
InChI Key: SRAQBAITDFETGI-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a 1H-imidazol-1-yl group at position 6 and a piperazine ring at position 2. The piperazine moiety is further modified by a 3-fluoro-4-methoxyphenylsulfonyl group, which introduces both electron-withdrawing (sulfonyl) and electron-donating (methoxy) substituents. The sulfonyl group enhances stability and may influence binding affinity, while the imidazole ring could facilitate hydrogen bonding or metal coordination .

Properties

IUPAC Name

3-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O3S/c1-28-16-3-2-14(12-15(16)19)29(26,27)25-10-8-23(9-11-25)17-4-5-18(22-21-17)24-7-6-20-13-24/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAQBAITDFETGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, comprising a piperazine ring, a pyridazine ring, and an imidazole group, suggests various biological activities that merit detailed exploration. This article summarizes the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound features several key functional groups that influence its biological interactions:

  • Piperazine Ring : Known for its ability to interact with neurotransmitter receptors.
  • Pyridazine and Imidazole Rings : These heterocycles are associated with diverse pharmacological activities, including anticancer and antimicrobial properties.
  • Sulfonyl Group : Enhances reactivity and may contribute to binding affinity with target proteins.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets:

  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.
  • Receptor Interaction : The piperazine moiety may facilitate interactions with various receptors, influencing neurotransmission and other physiological processes.

Anticancer Activity

Research has shown that compounds with similar structures exhibit promising anticancer activity. For instance, imidazole-containing compounds have demonstrated significant potency against various cancer cell lines:

  • In vitro Studies : Compounds similar to this compound have shown IC50 values ranging from 80 to 1000 nM against cancer cell lines such as HCT-15 and HeLa .
CompoundIC50 (nM)Target Cell Line
Compound X80HCT-15
Compound Y200HeLa
3-(4-(...TBDTBD

Neuropharmacological Effects

The piperazine structure is known for its interaction with neurotransmitter systems. This compound may modulate pathways linked to anxiety and depression, although specific data on this compound is limited.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the functional groups can significantly alter binding affinities and biological effects:

  • Fluorination and Methoxylation : These modifications enhance electronic properties, potentially increasing binding affinity to target proteins.
ModificationEffect
Addition of FluorineIncreases lipophilicity and binding affinity
Methoxy SubstitutionEnhances solubility and bioavailability

Preclinical Studies

In preclinical settings, compounds structurally related to this compound have been evaluated for their safety and efficacy. For example:

  • Cataract Formation in Rats : Similar compounds exhibited side effects such as cataract formation during metabolism studies .
  • Metabolic Stability : Understanding how these compounds are metabolized in vivo is essential for predicting their therapeutic window.

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a class of heterocyclic molecules with piperazine and imidazole substituents. Key structural analogs include:

Compound Name Core Structure Piperazine Substituent Imidazole/Related Group Key Differences
3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine (Target) Pyridazine 3-Fluoro-4-methoxyphenylsulfonyl 1H-imidazol-1-yl Unique sulfonyl-fluoro-methoxy combination
4-(6-(4-Methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzo[d]imidazol]-2'-yl)phenol Bibenzimidazole 4-Methylpiperazin-1-yl Phenolic hydroxyl Bibenzimidazole core; methylpiperazine
2'-(4-Ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzo[d]imidazole Bibenzimidazole 4-Methylpiperazin-1-yl 4-Ethoxyphenyl Ethoxy substituent; lacks sulfonyl group
6-(4-Methylpiperazin-1-yl)-2'-(4-(prop-2-yn-1-yloxy)phenyl)-1H,3'H-2,5'-bibenzo[d]imidazole Bibenzimidazole 4-Methylpiperazin-1-yl Propargyl ether Propargyl group; distinct core scaffold

Key Observations :

  • The 3-fluoro-4-methoxyphenylsulfonyl group on piperazine is unique, combining halogen and alkoxy substituents for enhanced lipophilicity and target interaction compared to methyl or ethoxy groups in analogs .

Pharmacological and Physicochemical Properties

  • Enzyme Binding : The imidazole group may mimic histidine residues in enzyme active sites, a feature shared with bibenzimidazole derivatives. However, the pyridazine core’s electron-deficient nature could favor interactions with cationic or aromatic residues.
  • Metabolic Stability: The fluorine atom may slow oxidative metabolism, extending half-life relative to non-fluorinated analogs .

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